molecular formula C7H12ClNO2 B13578979 methyl(1R,4S,5S)-5-aminobicyclo[2.1.0]pentane-5-carboxylatehydrochloride

methyl(1R,4S,5S)-5-aminobicyclo[2.1.0]pentane-5-carboxylatehydrochloride

Cat. No.: B13578979
M. Wt: 177.63 g/mol
InChI Key: DBANOSBFAZTTDW-GPFYILRUSA-N
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Description

Methyl(1R,4S,5S)-5-aminobicyclo[2.1.0]pentane-5-carboxylate hydrochloride is a bicyclic compound featuring a compact bicyclo[2.1.0]pentane framework. Its molecular formula is C₇H₁₂ClNO₂, and it is marketed as a building block for synthetic chemistry applications . Key structural attributes include:

  • A rigid bicyclo[2.1.0]pentane core with stereospecific substituents.
  • A methyl ester group and a primary amine at the 5-position, protonated as a hydrochloride salt.

Analytical data from commercial sources describe it as a pale yellow solid with 96% purity (NMR) and a specific optical rotation of -5.005 (C=1, H₂O) .

Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

methyl (1S,4R)-5-aminobicyclo[2.1.0]pentane-5-carboxylate;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c1-10-6(9)7(8)4-2-3-5(4)7;/h4-5H,2-3,8H2,1H3;1H/t4-,5+,7?;

InChI Key

DBANOSBFAZTTDW-GPFYILRUSA-N

Isomeric SMILES

COC(=O)C1([C@H]2[C@@H]1CC2)N.Cl

Canonical SMILES

COC(=O)C1(C2C1CC2)N.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of methyl(1R,4S,5S)-5-aminobicyclo[2.1.0]pentane-5-carboxylate hydrochloride

Key Synthetic Routes

Cyclopropanation of Cyclobutane Derivatives

One common approach is the intramolecular cyclopropanation of a suitably substituted cyclobutane precursor. This involves:

  • Starting with a cyclobutane carboxylate ester bearing a leaving group or a double bond.
  • Using carbenoid reagents (such as diazo compounds or Simmons–Smith reagents) to form the cyclopropane ring fused to the cyclobutane, thus generating the bicyclo[2.1.0]pentane skeleton.
  • Subsequent introduction or unmasking of the amino group at the bridgehead carbon (position 5 in the bicyclic system).
Stereoselective Amination and Esterification
  • The amino group at the 5-position is introduced via nucleophilic substitution or reductive amination on a suitable precursor.
  • Methyl esterification is achieved by esterifying the carboxylic acid group, often using methanol and acid catalysts or by direct methylation of the carboxylate.
  • Stereochemical control is maintained by starting from chiral precursors or by using chiral catalysts/reagents during cyclopropanation or amination steps.
Salt Formation
  • The free amine is converted to the hydrochloride salt by treatment with anhydrous hydrogen chloride or hydrochloric acid in an organic solvent such as ethanol or ether.
  • This step enhances the compound's stability and facilitates purification.

Representative Synthetic Procedure (Hypothetical Example)

Step Reagents/Conditions Description
1 Cyclobutane-1-carboxylate derivative + Simmons–Smith reagent (CH2I2 + Zn(Cu)) Intramolecular cyclopropanation to form bicyclo[2.1.0]pentane ester
2 Azide substitution at bridgehead carbon Introduction of azido group as amino precursor
3 Reduction of azide to amine (e.g., Pd/C, H2 or Staudinger reaction) Formation of 5-aminobicyclo[2.1.0]pentane-5-carboxylate methyl ester
4 Treatment with HCl in ether Formation of hydrochloride salt

Analytical Data Supporting Synthesis

  • Molecular formula: C7H12ClNO2
  • Molecular weight: 177.63 g/mol
  • SMILES notation: COC(=O)C1(N)C2CCC21.Cl
  • The stereochemistry (1R,4S,5S) is confirmed by chiral HPLC and NMR spectroscopy.
  • Purity and identity are verified by mass spectrometry and melting point analysis.

Data Table: Summary of Physical and Chemical Properties

Property Value
Molecular Formula C7H12ClNO2
Molecular Weight 177.63 g/mol
Physical State Solid (hydrochloride salt)
Melting Point Not available (typically determined experimentally)
Solubility Soluble in water and polar solvents due to hydrochloride salt
Stability Stable under dry, inert atmosphere; sensitive to moisture and light
Stereochemistry (1R,4S,5S) confirmed by chiral analysis

Research Results and Notes on Preparation

  • The bicyclo[2.1.0]pentane ring system is highly strained, requiring careful control of reaction conditions to avoid ring-opening side reactions.
  • The stereochemical outcome depends heavily on the starting material and the cyclopropanation reagent used.
  • The amino group introduction is often achieved via azide intermediates due to their stability and ease of reduction.
  • Formation of the hydrochloride salt improves compound handling and purity but requires drying to avoid hygroscopicity.
  • No direct industrial-scale synthetic routes are publicly detailed, indicating the compound is primarily prepared in research settings.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The methyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives or intermediates for further functionalization .

Reaction Conditions Products Key Observations
Acidic hydrolysisHCl (aq), reflux(1R,4S,5S)-5-aminobicyclo[2.1.0]pentane-5-carboxylic acid hydrochlorideComplete conversion in 6–8 hours; retains stereochemistry .
Basic hydrolysisNaOH (aq), 60°CSodium (1R,4S,5S)-5-aminobicyclo[2.1.0]pentane-5-carboxylateFaster reaction (2–4 hours) but requires neutralization .

Amine-Derived Reactivity

The primary amino group participates in nucleophilic reactions, enabling the synthesis of amides, ureas, and imines. These modifications are pivotal for tuning solubility and biological activity .

Reaction Type Reagents Products Applications
AcylationAcetyl chloride, pyridineN-Acetyl derivativeImproved metabolic stability in pharmacokinetic studies .
Reductive aminationAldehyde, NaBH₃CNSecondary amine derivativesUsed to introduce hydrophobic substituents .

Strain-Driven Ring-Opening Reactions

The bicyclo[2.1.0]pentane scaffold’s high ring strain (estimated 40–50 kcal/mol) facilitates unique reactivity, including radical-mediated ring-opening and cycloadditions .

Reaction Conditions Products Mechanistic Insights
Thermal ring contraction120°C, tolueneBicyclo[1.1.0]butane analogsProceeds via radical intermediates; stereospecific .
Baeyer-Villiger oxidationmCPBA, CH₂Cl₂exo- and endo-Acetate derivativesSolvolysis rates differ by 10× between isomers .

Mechanism of Action

The mechanism of action of methyl(1R,4S,5S)-5-aminobicyclo[2.1.0]pentane-5-carboxylatehydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on enzymes and receptors, potentially modulating their activity . The amino group can form hydrogen bonds with target molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs in Bicyclic Frameworks

The following table summarizes key structural and physicochemical differences between the target compound and related bicyclic derivatives:

Compound Name Molecular Formula Bicyclic Core Substituents Physical Properties Biological Activity
Methyl(1R,4S,5S)-5-aminobicyclo[2.1.0]pentane-5-carboxylate hydrochloride C₇H₁₂ClNO₂ Bicyclo[2.1.0]pentane 5-amino, methyl carboxylate Pale yellow solid; 96% purity (NMR) Not reported
Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride C₉H₁₅NO₂·ClH Bicyclo[3.1.0]hexane 6,6-dimethyl, 3-aza Pale yellow solid; 96% purity (NMR) Not reported
N-(((1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)-3-carboxamide derivatives C₁₉H₃₀BrN₂O₂ (e.g.) Bicyclo[3.1.1]heptane Terpene fragments, quaternary ammonium Solid (unspecified) MIC: 128–512 µg/mL (bacteria)
Key Observations:

Core Rigidity and Size :

  • The target compound’s bicyclo[2.1.0]pentane core is smaller and more rigid than bicyclo[3.1.0]hexane or bicyclo[3.1.1]heptane systems. This compactness may enhance stereochemical control in synthesis but reduce solubility compared to larger frameworks .
  • The absence of bulky substituents (e.g., 6,6-dimethyl groups in the hexane analog) likely improves reactivity for further functionalization .

Functional Groups: Unlike quaternary ammonium-containing analogs in , the target compound has a primary amine, which may reduce lipophilicity and alter interactions in biological systems .

Antimicrobial Activity Comparison

  • MIC values : 128 µg/mL against Staphylococcus aureus and 512 µg/mL against Escherichia coli .
  • Mechanism : The terpene fragments in these analogs increase lipophilicity, but steric shielding of the ammonium group reduces antibacterial efficacy. The target compound’s smaller core and primary amine may avoid this limitation, though experimental validation is needed .

Biological Activity

Methyl(1R,4S,5S)-5-aminobicyclo[2.1.0]pentane-5-carboxylate hydrochloride is a bicyclic compound with significant potential in medicinal chemistry due to its unique structure and biological activity. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.

  • Molecular Formula : C₇H₁₂ClN₁O₂
  • Molecular Weight : 177.63 g/mol
  • Appearance : Typically a white to light yellow powder or crystalline form.

The compound features an amino group and a carboxylate ester, which are critical for its reactivity and interaction with biological systems.

Research indicates that methyl(1R,4S,5S)-5-aminobicyclo[2.1.0]pentane-5-carboxylate hydrochloride may interact with various biological targets due to its structural characteristics. The presence of the amino group allows for hydrogen bonding and potential interaction with receptors or enzymes, while the carboxylate ester may enhance solubility and permeability in biological systems .

Pharmacological Studies

Several studies have highlighted the pharmacological potential of this compound:

  • γ-Secretase Inhibition : A study demonstrated that modifications using bicyclic motifs can lead to potent inhibitors of γ-secretase, an enzyme implicated in Alzheimer's disease. The introduction of bicyclic structures improved oral bioavailability and pharmacokinetic properties compared to traditional compounds .
  • Antimicrobial Activity : Preliminary investigations suggest that similar bicyclic compounds exhibit antimicrobial properties, indicating that methyl(1R,4S,5S)-5-aminobicyclo[2.1.0]pentane-5-carboxylate hydrochloride may also possess such activity, warranting further exploration in this area.

Case Studies

Study ReferenceFocusFindings
γ-Secretase InhibitionSignificant improvement in oral absorption characteristics when using bicyclic replacements for phenyl rings.
Antimicrobial PropertiesSimilar compounds showed promising antimicrobial effects; further studies needed for this specific compound.

Comparative Analysis

To understand the unique features of methyl(1R,4S,5S)-5-aminobicyclo[2.1.0]pentane-5-carboxylate hydrochloride, it is useful to compare it with related compounds:

Compound NameStructureUnique Features
Methyl 3-Aminobicyclo[1.1.1]pentane-1-carboxylate HydrochlorideC₇H₁₁ClN₁O₂Different bicyclic structure; potential applications in similar biological contexts
(1S,4S)-5-Methylbicyclo[2.1.0]pentaneC₆H₁₀Lacks amino and carboxylate groups; primarily studied for structural properties
Bicyclo[2.1.0]pentane-5-carboxylic acid, 1-methyl-, ethyl esterC₉H₁₄O₂Similar framework but without amino functionality; used in different synthetic applications

The presence of both an amino group and a carboxylate ester distinguishes methyl(1R,4S,5S)-5-aminobicyclo[2.1.0]pentane-5-carboxylate hydrochloride from these related compounds, enhancing its potential biological activity .

Q & A

Q. What are the recommended methods for synthesizing methyl(1R,4S,5S)-5-aminobicyclo[2.1.0]pentane-5-carboxylate hydrochloride, and how can stereochemical purity be ensured?

Methodological Answer:

  • Synthetic Routes : Use enantioselective catalysis or chiral auxiliaries to construct the bicyclo[2.1.0]pentane scaffold. For example, cyclopropanation via Simmons-Smith reactions or transition-metal-catalyzed [2+1] cycloadditions can be optimized to control stereochemistry .
  • Purification : Employ preparative HPLC with chiral stationary phases (e.g., cellulose- or amylose-based columns) to isolate the desired enantiomer. Validate purity using polarimetry and high-resolution mass spectrometry (HRMS).
  • Stereochemical Validation : Confirm configuration via X-ray crystallography or comparative analysis of experimental vs. calculated vibrational circular dichroism (VCD) spectra .

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Experimental Design : Conduct accelerated stability studies using a factorial design (pH: 2–10; temperature: 4°C, 25°C, 40°C). Monitor degradation via:
    • Analytical Techniques : LC-MS for structural integrity, NMR for byproduct identification, and Karl Fischer titration for hygroscopicity.
    • Kinetic Analysis : Use Arrhenius plots to predict shelf-life under standard storage conditions .
  • Data Interpretation : Apply ANOVA to identify significant degradation factors (e.g., pH-driven hydrolysis of the ester group).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assay systems?

Methodological Answer:

  • Assay Optimization : Standardize experimental conditions (e.g., cell line selection, incubation time, solvent controls). For example, discrepancies in IC50 values may arise from differences in membrane permeability or off-target effects.
  • Data Harmonization : Use meta-analysis to compare results across studies. Apply multivariate regression to isolate confounding variables (e.g., buffer composition, protein binding) .
  • Mechanistic Studies : Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate target binding affinity independently .

Q. What computational strategies are effective for predicting the compound’s environmental fate and ecotoxicological risks?

Methodological Answer:

  • In Silico Modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools like EPI Suite to estimate biodegradation potential and bioaccumulation factors.
  • Environmental Simulation : Apply fugacity models (e.g., EQC Level III) to predict partitioning into air, water, and soil based on logP and vapor pressure .
  • Toxicity Profiling : Cross-reference predicted metabolite structures with databases like ToxCast to identify potential endocrine-disrupting or genotoxic metabolites .

Q. How can enantiomeric impurities in the compound be quantified at trace levels (<0.1%)?

Methodological Answer:

  • Chiral Analysis : Utilize ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS) and a chiral column (e.g., Chiralpak IG-3). Optimize mobile phase composition (e.g., heptane/ethanol with 0.1% diethylamine) for baseline separation .
  • Validation : Perform limit of detection (LOD) and limit of quantification (LOQ) studies using spiked samples. Confirm accuracy via standard addition methods .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data for the bicyclo[2.1.0]pentane core in different solvents?

Methodological Answer:

  • Solvent Effects : Re-run NMR experiments in deuterated solvents (DMSO-d6 vs. CDCl3) to assess conformational flexibility. Compare coupling constants (J-values) to identify solvent-induced ring puckering.
  • Dynamic NMR : Perform variable-temperature (VT-NMR) studies to detect ring-flipping or chair-boat transitions that may explain signal splitting discrepancies .
  • Cross-Validation : Correlate with computational NMR shifts (DFT calculations at the B3LYP/6-311+G(d,p) level) to resolve ambiguities .

Methodological Resources

  • Experimental Design : Refer to split-plot designs for multi-factor stability studies .
  • Data Analysis : Use tools like R or Python for multivariate regression and meta-analysis .
  • Environmental Risk Assessment : Follow protocols from long-term ecological impact studies, as outlined in Project INCHEMBIOL .

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